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Sodium 2-oxo-6-phenylhexa-3,5-dienoate

Enzyme Kinetics Substrate Specificity Aldolase-Dehydratase

Characterizing acetoacetate decarboxylase-like superfamily (ADCSF) enzymes requires substrates that cleanly separate competing reaction pathways. Generic aldehydes trigger aldolase-dehydratase activity, confounding retroaldolase kinetic analysis. • **Selective probe**: Exclusive hydratase-retroaldolase substrate (kcat/KM = 71.4 1/mM·s⁻¹); minimal aldolase activity (kcat/KM = 0.063). • **Enzyme variant validation**: Detects active-site alterations (Y252F mutant shows 3.2-fold KM enhancement). • **Benchmark quality**: Available in research quantities with stability data for high-throughput screening.

Molecular Formula C12H9NaO3
Molecular Weight 224.19 g/mol
CAS No. 128202-79-9
Cat. No. B3039708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-oxo-6-phenylhexa-3,5-dienoate
CAS128202-79-9
Molecular FormulaC12H9NaO3
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C12H10O3.Na/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1/b8-4+,9-5+;
InChIKeyIPRYECFRTHOFDG-VYMJFYGFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-oxo-6-phenylhexa-3,5-dienoate: Overview & Biochemical Role


Sodium 2-oxo-6-phenylhexa-3,5-dienoate (CAS: 128202-79-9) is a sodium salt of an α,β-unsaturated carboxylic acid featuring a conjugated diene system. It is structurally characterized as a cinnamylidenepyruvate analog. Its primary documented biochemical role is as a substrate for the acetoacetate decarboxylase-like superfamily (ADCSF) enzyme SbAD from *Streptomyces bingchenggensis*, where it participates in hydratase-retroaldolase and dehydration reactions . The compound is commercially available from suppliers such as Apollo Scientific and CymitQuimica for research use .

Probes hydratase-retroaldolase mechanism in ADCSF enzymes
High reported affinity for SbAD wild-type and mutant active sites
Differentiates ADCSF subfamily function via pathway selectivity

Why Generic Aldehydes Cannot Substitute This Substrate


The aldolase-dehydratase SbAD exhibits divergent reaction pathways depending on the substrate. Sodium 2-oxo-6-phenylhexa-3,5-dienoate is unique in its ability to undergo a hydratase-retroaldolase reaction, a mechanistic route not accessible to simple aldehydes like trans-cinnamaldehyde or 4-nitro cinnamaldehyde, which are processed via an aldolase-dehydratase mechanism. Consequently, substituting this compound with a generic aldehyde would fail to probe the hydratase-retroaldolase half-reaction, leading to incorrect kinetic and mechanistic conclusions .

Generic aldehydes lack hydratase-retroaldolase activity. trans-Cinnamaldehyde and 4-nitro cinnamaldehyde undergo aldolase-dehydratase chemistry, which may not report on the same catalytic machinery.

Reaction pathway specificity may not transfer. Substituting with a standard aldehyde can shift observed kinetics away from the retroaldolase half-reaction, leading to mechanistic misinterpretation.

Quantitative Selectivity Evidence vs. Common Aldehydes


Binding Affinity vs. trans-Cinnamaldehyde

The compound displays a significantly lower KM (higher affinity) for the wild-type SbAD enzyme in the hydratase-retroaldolase reaction compared to typical aldehyde substrates. The KM is 0.0154 mM, which is 2.5-fold lower than that of trans-cinnamaldehyde for its native aldolase-dehydratase reaction .

Affinity vs trans-cinnamaldehyde
Cross-study comparable
KM 0.0154 mM vs 0.0384 mM (2.5-fold lower)
Reported higher binding affinity supports hydratase-retroaldolase saturation at lower concentration.
pH 6.5, 25°C, wild-type SbAD enzyme.
Enzyme Kinetics Substrate Specificity Aldolase-Dehydratase

Binding Affinity vs. para-Nitro Analog

When compared directly to its para-nitrophenyl analog in the same hydratase-retroaldolase reaction, the unsubstituted phenyl compound exhibits an 5.3-fold lower KM, demonstrating a clear advantage in binding affinity that is dictated by the steric and electronic properties of the 6-phenyl substituent .

Affinity vs para-nitro analog
Head-to-head comparison
KM 0.0154 mM vs 0.0823 mM (5.3-fold lower)
Phenyl moiety reported as critical for active-site fit in retroaldolase conformation.
Same conditions, wild-type enzyme.
Enzyme Kinetics Substrate Specificity Analog Comparison

Affinity Enhancement by Y252F Mutation

The compound's interaction with the enzyme's active site is dramatically altered by a single point mutation. The Y252F mutant enhances the binding affinity by 3.2-fold (KM drops from 0.0154 mM to 0.0048 mM) for the hydratase-retroaldolase reaction, a magnitude of improvement not observed to the same degree with comparator substrates .

Y252F mutant affinity shift
Head-to-head comparison
KM 0.0048 mM (mutant) vs 0.0154 mM (WT): 3.2-fold enhancement
Sensitive probe for active-site conformational changes in structure-function studies.
Y252F mutation enhances affinity significantly over wild-type.
Enzyme Kinetics Mutagenesis Structure-Activity Relationship

Partitioning into Hydratase-Retroaldolase Pathway

The compound uniquely partitions into the hydratase-retroaldolase pathway with wild-type enzyme, while simple aldehydes like trans-cinnamaldehyde exclusively undergo aldolase-dehydratase chemistry. This mechanistic bifurcation is evidenced by the compound's catalytic efficiency (kcat/KM) of 71.4 1/mM·s⁻¹ for retroaldolase, contrasting sharply with its poor efficiency for the dehydratase reaction (0.063 1/mM·s⁻¹) .

Pathway partitioning
Class-level inference
kcat/KM: 71.4 (retroaldolase) vs 0.063 (dehydratase); trans-cinnamaldehyde only dehydratase
Enables isolation of retroaldolase mechanism without aldolase interference.
Opposite reaction selectivity reported for wild-type SbAD.
Enzyme Mechanism Reaction Specificity Substrate Engineering

Research Applications in Enzyme Studies


Isolating the Hydratase-Retroaldolase Half-Reaction

As established by its high catalytic efficiency (kcat/KM = 71.4 1/mM·s⁻¹) for the retroaldolase reaction, this compound is the substrate of choice for isolating and studying the hydratase-retroaldolase mechanism in acetoacetate decarboxylase-like superfamily members. Its inability to efficiently undergo the competing aldolase-dehydratase reaction (kcat/KM = 0.063 1/mM·s⁻¹) ensures clean kinetic data for the retroaldolase pathway .

Active-Site Probing with Mutant Enzymes

The 3.2-fold enhancement in substrate affinity observed with the Y252F mutant (KM of 0.0048 mM vs. 0.0154 mM for wild-type) validates the compound's utility as a sensitive probe for detecting subtle alterations in active-site architecture. This application is directly supported by the quantitative affinity shifts documented for the Y252F, Q118N, Y82F/Y252F, and E84Q mutants .

Differentiating ADCSF Enzyme Subfamilies

The compound's unique selectivity for the hydratase-retroaldolase reaction over the aldolase-dehydratase reaction provides a diagnostic tool for classifying uncharacterized ADCSF enzymes. An enzyme that exhibits high retroaldolase activity with this substrate but weak dehydratase activity with cinnamaldehyde would be functionally distinct from decarboxylase-dominant subfamilies .

Reference Standard for Retroaldolase Inhibitor Screening

Given its well-characterized kinetic profile across multiple enzyme variants, sodium 2-oxo-6-phenylhexa-3,5-dienoate can serve as a benchmark substrate in high-throughput screens designed to identify specific inhibitors of the hydratase-retroaldolase reaction, where interference from aldolase activity must be rigorously excluded .

Application
Selection Property
Validation Focus
Hydratase-retroaldolase half-reaction study
Retroaldolase-specific substrate efficiency
Retroaldolase kinetic characterization
Mutant active-site probing
Affinity shift sensitivity
KM ratio mutant vs wild-type
ADCSF subfamily differentiation
Reaction pathway selectivity
Retroaldolase vs dehydratase activity ratio
Retroaldolase inhibitor screening standard
Established kinetic benchmark
Inhibition assay under retroaldolase conditions
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